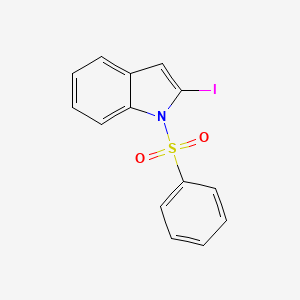

2-Iodo-1-(phenylsulfonyl)-1H-indole

Description

Significance of Indole (B1671886) Scaffolds in Contemporary Organic Synthesis and Medicinal Chemistry

The indole nucleus, a bicyclic aromatic heterocycle, is one of the most prevalent structural motifs found in nature and medicinal chemistry. mdpi.com Its presence in essential biomolecules, such as the amino acid tryptophan, and in a multitude of alkaloids, has cemented its status as a "privileged scaffold." This term reflects the ability of the indole core to serve as a versatile template for the design of ligands that can interact with a wide range of biological targets.

In medicinal chemistry, indole derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant properties. The structural versatility of the indole ring allows for the introduction of various substituents, which can significantly modulate the biological activity of the resulting compounds. This adaptability has made the indole scaffold a focal point in the discovery of new drug candidates.

The significance of indoles extends equally to organic synthesis. The electron-rich nature of the indole ring system makes it reactive towards electrophilic substitution, primarily at the C3-position. mdpi.com However, modern synthetic methodologies have enabled the selective functionalization of virtually every position on the indole core. This has led to the development of elegant and efficient strategies for the synthesis of complex natural products and novel therapeutic agents.

Strategic Importance of Halogenated and N-Protected Indoles as Synthetic Precursors

To fully harness the synthetic potential of the indole scaffold, chemists often employ strategies involving halogenation and nitrogen protection. Halogenated indoles, particularly iodo- and bromo-derivatives, are exceptionally valuable intermediates due to their ability to participate in a wide array of transition-metal-catalyzed cross-coupling reactions. nih.gov These reactions, including the Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings, allow for the formation of new carbon-carbon and carbon-heteroatom bonds at specific positions on the indole ring, a task that is often challenging to achieve through classical methods. mdpi.comtulane.edu

The introduction of an iodine atom at the C2-position, as seen in 2-Iodo-1-(phenylsulfonyl)-1H-indole, is particularly strategic. The C2-iodo substituent is primed for reactions that introduce molecular complexity at a less accessible position of the indole nucleus.

Furthermore, the protection of the indole nitrogen is crucial for many synthetic transformations. The N-H proton of an unprotected indole is acidic and can interfere with many organometallic reagents and basic reaction conditions. An N-protecting group masks this reactivity, enhances the stability of the indole ring, and can also influence the regioselectivity of certain reactions. The phenylsulfonyl group (PhSO2-) is an excellent choice for a protecting group. As a strong electron-withdrawing group, it decreases the electron density of the indole ring, which can alter its reactivity profile and enable reactions that are not feasible with electron-rich indoles, such as nucleophilic additions. arkat-usa.org The phenylsulfonyl group is also robust and stable to a wide range of reaction conditions, yet it can be removed when desired. The combination of a C2-iodo substituent and an N-phenylsulfonyl protecting group therefore creates a highly versatile and predictable building block for organic synthesis.

Historical Development and Initial Research Trajectories of this compound as a Synthetic Intermediate

The emergence of this compound as a key synthetic intermediate is intrinsically linked to the development of modern palladium-catalyzed cross-coupling reactions. While the precise first synthesis of this specific compound is not prominently documented, its utility can be traced back to the broader advancements in indole synthesis and functionalization.

The groundwork for using precursors like 2-iodoanilines was significantly advanced by the development of the Larock indole synthesis in 1991. thieme-connect.comwikipedia.org This palladium-catalyzed heteroannulation of an ortho-iodoaniline with an alkyne provided a powerful and regioselective method for preparing 2,3-disubstituted indoles. nih.govub.edusynarchive.com This established ortho-iodoanilines as critical starting materials for indole construction. The subsequent protection of the aniline nitrogen with a phenylsulfonyl group to form an N-(2-iodophenyl)benzenesulfonamide, a direct precursor to the target indole, became a logical step to enhance stability and substrate scope. nih.goviucr.org

The initial research trajectories for intermediates like this compound were therefore directed towards exploiting its dual-functionality. The N-phenylsulfonyl group provided a stable and electron-deficient indole core, while the C2-iodo atom served as a versatile handle for introducing a wide range of substituents via cross-coupling chemistry. Early applications would have focused on demonstrating its utility in reactions such as Suzuki couplings to introduce aryl or vinyl groups, Sonogashira couplings for alkynyl moieties, and Heck couplings. The compound's role as a substrate in nucleophilic substitution reactions has also been an area of investigation, further expanding its synthetic utility. researchgate.net

The development of this intermediate is a testament to the strategic evolution of synthetic chemistry, where the creation of highly functionalized, stable, and reactive building blocks is essential for the efficient construction of complex molecular architectures.

Data Tables

| Reaction Type | Description | Role of Halogen (e.g., Iodine) | Role of N-Protecting Group (e.g., Phenylsulfonyl) |

|---|---|---|---|

| Suzuki Coupling | Formation of a C-C bond between an organoboron compound and an organic halide. | Serves as the electrophilic partner (leaving group). | Prevents interference from the acidic N-H proton and enhances stability. |

| Sonogashira Coupling | Formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. | Acts as the electrophilic partner for oxidative addition to the Pd(0) catalyst. | Ensures compatibility with the basic reaction conditions and organometallic species. |

| Heck Coupling | Formation of a substituted alkene from an unsaturated halide and an alkene. | The site of oxidative addition in the catalytic cycle. | Increases solubility and stability of the indole substrate. |

| Buchwald-Hartwig Amination | Formation of a C-N bond between an aryl halide and an amine. | The electrophilic component for C-N bond formation. | Critical for preventing self-coupling or reaction at the indole nitrogen. |

| Nucleophilic Aromatic Substitution | Displacement of a leaving group by a nucleophile on an aromatic ring. | Acts as a good leaving group. | Activates the indole ring towards nucleophilic attack by withdrawing electron density. |

| Era | Key Development | Significance for this compound |

|---|---|---|

| Pre-1980s | Classical Indole Syntheses (e.g., Fischer, Madelung) | Established foundational routes to the indole core, but with limitations in scope and functional group tolerance. |

| 1980s - 1990s | Rise of Palladium-Catalyzed Cross-Coupling | Created the synthetic context where a C-I bond on an indole becomes a highly valuable functional handle. |

| 1991 | Larock Indole Synthesis | Demonstrated the power of ortho-iodoanilines as precursors for complex indoles, paving the way for N-protected variants. thieme-connect.comwikipedia.org |

| 1990s - 2000s | Advancement in N-Protecting Group Strategies | The use of robust, electron-withdrawing groups like phenylsulfonyl became more common to control reactivity and stability. |

| 2000s - Present | Broad Application in Complex Synthesis | Compounds like this compound are now routinely used as versatile building blocks in medicinal and materials chemistry. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(benzenesulfonyl)-2-iodoindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10INO2S/c15-14-10-11-6-4-5-9-13(11)16(14)19(17,18)12-7-2-1-3-8-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZZMUFKINZILOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C=C2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10INO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10440918 | |

| Record name | 2-IODO-1-(PHENYLSULFONYL)-1H-INDOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99275-44-2 | |

| Record name | 2-IODO-1-(PHENYLSULFONYL)-1H-INDOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodologies for the Preparation of 2 Iodo 1 Phenylsulfonyl 1h Indole

N-Protection Strategies of Indole (B1671886) Nitrogen with the Phenylsulfonyl Group

The protection of the indole nitrogen is a crucial step, as the N-H proton is acidic and can interfere with subsequent reactions, particularly metalation. The phenylsulfonyl group not only serves as a robust protecting group but also plays a vital role in directing subsequent functionalization to the C2 position. acs.orgorgsyn.org

The most conventional and widely adopted method for the N-phenylsulfonylation of indole involves its reaction with benzenesulfonyl chloride in the presence of a base. nih.gov This reaction typically proceeds by deprotonating the indole nitrogen with a suitable base to form an indolide anion, which then acts as a nucleophile, attacking the electrophilic sulfur atom of the benzenesulfonyl chloride.

Commonly employed bases and solvent systems are outlined in the table below. The choice of base and solvent can influence reaction time and yield. Strong bases like sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) are effective for this transformation. Alternatively, conditions using potassium hydroxide (B78521) (KOH) or pyridine (B92270) as both the base and solvent have been reported. nih.govnih.gov

Table 1: Classical Conditions for N-Phenylsulfonylation of Indole

| Base | Solvent | Typical Conditions | Reference |

|---|---|---|---|

| Sodium Hydride (NaH) | Dimethylformamide (DMF) | Stirring at room temperature | nih.gov |

| Potassium Hydroxide (KOH) | Dimethylformamide (DMF) | Stirring at room temperature | nih.gov |

To improve the efficiency, safety, and scalability of the N-protection step, various optimized protocols have been explored. Phase-transfer catalysis (PTC) represents a significant improvement over classical homogenous methods. mdpi.com PTC protocols, often using quaternary ammonium (B1175870) salts, can facilitate the reaction between the aqueous basic phase and the organic phase containing the indole substrate, leading to milder reaction conditions and improved yields. mdpi.com The use of microwave assistance has also been shown to accelerate N-alkylation reactions, a principle that can be extended to N-sulfonylation to reduce reaction times. mdpi.com Furthermore, electrochemical methods for sulfonylation are emerging as a green and sustainable alternative, although their application to indole itself is still under development. acs.org The efficiency of the protection is critical, as incomplete reaction can complicate purification, and the presence of unprotected indole can lead to undesired side reactions in subsequent steps. acs.org

Regioselective C2-Iodination of 1-(Phenylsulfonyl)-1H-indole

With the nitrogen protected, the phenylsulfonyl group exerts a powerful directing effect, rendering the C2 proton the most acidic proton on the indole ring. This electronic influence is exploited to achieve highly regioselective iodination at this position.

Directed ortho-metalation (DoM) is the most effective and widely used strategy for the C2-iodination of 1-(phenylsulfonyl)-1H-indole. orgsyn.orgresearchgate.net This method involves the deprotonation of the C2 position using a strong organolithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), to form a 2-lithioindole intermediate. nih.govresearchgate.net This intermediate is then quenched with an electrophilic iodine source, typically molecular iodine (I₂), to yield the desired 2-iodo product. researchgate.net

The reaction is performed under anhydrous conditions at low temperatures (typically -78 °C) in an inert solvent like tetrahydrofuran (B95107) (THF) to prevent side reactions and ensure the stability of the organolithium species. researchgate.netnih.gov The phenylsulfonyl group is essential for this process; it coordinates with the lithium cation, stabilizing the 2-lithio intermediate and preventing rearrangement to the thermodynamically more stable 3-lithio isomer. orgsyn.org This strategy has been successfully used to prepare 2,3-diiodo-1-(phenylsulfonyl)-1H-indole by C2-lithiation/iodination of 3-iodo-1-(phenylsulfonyl)-1H-indole. researchgate.net

Table 2: Directed Ortho-Metalation for C2-Iodination

| Substrate | Base | Electrophile | Solvent | Temperature | Product | Reference |

|---|---|---|---|---|---|---|

| 1-(Phenylsulfonyl)-1H-indole | n-BuLi or LDA | Iodine (I₂) | THF | -78 °C | 2-Iodo-1-(phenylsulfonyl)-1H-indole | orgsyn.orgresearchgate.net |

While DoM is highly effective, alternative methods using milder electrophilic iodinating agents have been investigated for aromatic systems. Reagents such as N-Iodosuccinimide (NIS) and Iodine Monochloride (ICl) are common sources of an electrophilic iodine cation (I⁺). wikipedia.orgwikipedia.org

N-Iodosuccinimide (NIS): NIS is a convenient, solid-phase reagent used for electrophilic iodination of activated aromatic and heteroaromatic rings. commonorganicchemistry.comorganic-chemistry.org The reaction is often catalyzed by an acid, such as trifluoroacetic acid, which activates the NIS to generate a more potent electrophile. organic-chemistry.orgresearchgate.net For a substrate like 1-(phenylsulfonyl)-1H-indole, this method could potentially offer a metal-free alternative to DoM.

Iodine Monochloride (ICl): ICl is a highly polarized interhalogen compound that serves as a powerful source of I⁺. wikipedia.org It is used for the iodination of a variety of aromatic compounds, often dissolved in a solvent like acetic acid or dichloromethane. wikipedia.orgnih.gov

While these reagents are effective for many electron-rich systems, their application to the direct C2-iodination of 1-(phenylsulfonyl)-1H-indole requires careful consideration of the substrate's reactivity, as the phenylsulfonyl group is strongly electron-withdrawing.

Beyond the direct functionalization of the indole core, this compound can be assembled through stepwise approaches starting from different precursors.

One documented route begins with 2-iodoaniline (B362364). nih.gov The synthesis proceeds through the following sequence:

N-Protection: The amino group of 2-iodoaniline is protected with benzenesulfonyl chloride in the presence of pyridine. nih.gov

Indole Ring Formation: The resulting N-(2-iodophenyl)benzenesulfonamide undergoes a palladium-catalyzed Sonogashira coupling with a suitable alkyne, such as propargyl alcohol, which subsequently cyclizes to form the 1-(phenylsulfonyl)-1H-indole ring system. nih.gov

Functional Group Interconversion: The substituent at the C2 position (e.g., a hydroxymethyl group from propargyl alcohol) would then need to be converted to an iodine atom through standard functional group interconversion methods.

An alternative, more direct stepwise approach involves the use of commercially available 2-iodoindole. acs.org This precursor can be directly subjected to the N-phenylsulfonylation conditions described in section 2.1.1 to afford the final product in a single protection step. This route is highly efficient, provided the starting 2-iodoindole is readily accessible.

Synthesis of Substituted this compound Derivatives

The introduction of substituents at the C-3 position or on the benzene (B151609) ring of the this compound core requires carefully designed synthetic routes. These syntheses often begin with a pre-functionalized indole, which is then N-protected and subsequently iodinated, or by functionalizing the 1-(phenylsulfonyl)-1H-indole skeleton before the final iodination step.

Synthesis of 3-Substituted Variants (e.g., 3-nitro, 3-bromo, 3-formyl, 3-carboxylates)

The synthesis of 3-substituted-2-iodo-1-(phenylsulfonyl)-1H-indoles typically involves the initial preparation of the corresponding 3-substituted-1-(phenylsulfonyl)-1H-indole, followed by selective iodination at the 2-position. This selectivity is often achieved through directed ortho-metalation, where the phenylsulfonyl group directs a strong base to deprotonate the C-2 position, creating a nucleophilic center that can be quenched with an iodine source. core.ac.uk

3-Nitro-2-iodo-1-(phenylsulfonyl)-1H-indole: The preparation of this derivative can be achieved through a two-step process. First, 1-(phenylsulfonyl)-1H-indole is nitrated at the 3-position using acetyl nitrate, which is generated in situ, to yield 3-nitro-1-(phenylsulfonyl)-1H-indole. researchgate.net Subsequent selective iodination at the C-2 position would then be carried out.

3-Bromo-2-iodo-1-(phenylsulfonyl)-1H-indole: The synthesis of this dihalogenated indole starts with the bromination of 1-(phenylsulfonyl)-1H-indole to produce 3-bromo-1-(phenylsulfonyl)-1H-indole. sigmaaldrich.com Following this, a halogen-metal exchange or direct lithiation at the C-2 position, facilitated by the phenylsulfonyl group, and subsequent quenching with an iodine electrophile would yield the target compound. A similar procedure is used to synthesize 2,3-diiodo-1-(phenylsulfonyl)-1H-indole. researchgate.net

3-Formyl-2-iodo-1-(phenylsulfonyl)-1H-indole: This compound can be synthesized starting from 1-(phenylsulfonyl)-1H-indole-3-carbaldehyde. sigmaaldrich.com The aldehyde group at the C-3 position is introduced via Vilsmeier-Haack formylation of 1-(phenylsulfonyl)-1H-indole. The resulting 3-formyl derivative is then subjected to directed iodination at the C-2 position.

This compound-3-carboxylates: The synthesis of these esters begins with the preparation of a 1-(phenylsulfonyl)-1H-indole-3-carboxylate ester. This can be achieved by esterification of the corresponding carboxylic acid, which is itself formed by methods such as quenching a 3-lithioindole derivative with carbon dioxide. acs.org Once the 3-carboxylate ester is in hand, the C-2 position is selectively iodinated using the directed metalation approach.

Table 1: Synthetic Methodologies for 3-Substituted this compound Derivatives

| Target Compound | Starting Material | Key Transformation Steps | Typical Reagents |

|---|

Synthesis of Indoles with Additional Substituents on the Benzene Ring (e.g., 5-methoxy)

The synthesis of 2-iodo-1-(phenylsulfonyl)-1H-indoles bearing substituents on the carbocyclic ring generally starts from an appropriately substituted indole. The methoxy (B1213986) group is a common substituent investigated in indole chemistry due to its presence in many biologically active natural products. chim.it

5-Methoxy-2-iodo-1-(phenylsulfonyl)-1H-indole: The preparation of this compound begins with the commercially available 5-methoxy-1H-indole. The first step involves the protection of the indole nitrogen with a phenylsulfonyl group, typically by reacting it with benzenesulfonyl chloride in the presence of a base. This yields 5-methoxy-1-(phenylsulfonyl)-1H-indole. core.ac.ukchim.it The final step is the regioselective iodination at the C-2 position. This is accomplished through a directed ortho-metalation strategy, where a strong base like sec-butyllithium (B1581126) is used to deprotonate the C-2 position, followed by the addition of an iodine source such as molecular iodine to afford the desired product. core.ac.uk The presence of the electron-donating methoxy group at the 5-position can influence the reactivity of the indole ring, but the directing effect of the phenylsulfonyl group ensures high regioselectivity for the C-2 iodination.

Table 2: Synthesis of 5-Methoxy-2-iodo-1-(phenylsulfonyl)-1H-indole

| Step | Reaction | Starting Material | Reagents and Conditions | Product |

|---|---|---|---|---|

| 1 | N-Phenylsulfonylation | 5-Methoxy-1H-indole | Benzenesulfonyl chloride, Base (e.g., NaH), THF | 5-Methoxy-1-(phenylsulfonyl)-1H-indole |

| 2 | C-2 Iodination | 5-Methoxy-1-(phenylsulfonyl)-1H-indole | sec-Butyllithium, Iodine, THF, -78 °C | 5-Methoxy-2-iodo-1-(phenylsulfonyl)-1H-indole |

Reactivity and Chemical Transformations of 2 Iodo 1 Phenylsulfonyl 1h Indole

Cross-Coupling Reactions at the C2-Position of the Indole (B1671886) Core

The C-I bond at the C2 position of 2-iodo-1-(phenylsulfonyl)-1H-indole is a prime site for the formation of new carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in the synthesis of complex organic molecules and functional materials.

Palladium-Catalyzed Cross-Couplings (e.g., Sonogashira, Suzuki-Miyaura, Stille, Heck Reactions)

Palladium catalysts are extensively used to mediate the coupling of the 2-indolyl moiety with a wide array of partners. The phenylsulfonyl group enhances the stability of the indole nucleus and the reactivity of the C2-iodide, making it an excellent substrate for these transformations.

The Sonogashira reaction , a coupling between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for the synthesis of 2-alkynylindoles. organic-chemistry.orgorganic-chemistry.org While specific examples with this compound are not extensively documented in readily available literature, the reaction is known to proceed efficiently with analogous 3-iodo-1-benzyl-1H-indole-2-carbonitriles, suggesting similar reactivity. nih.gov The typical conditions involve a palladium catalyst, often in conjunction with a copper(I) co-catalyst, and a base in an organic solvent. organic-chemistry.orgorganic-chemistry.org

The Suzuki-Miyaura reaction facilitates the formation of a C-C bond between an organoboron compound and an organic halide. nih.gov This reaction is widely employed for the synthesis of 2-arylindoles. The coupling of various halo-indoles with arylboronic acids under palladium catalysis has been well-established, demonstrating the feasibility of this transformation on the indole core. nih.gov

The Stille reaction utilizes organotin compounds as coupling partners with organic halides. wikipedia.org This reaction offers a broad substrate scope and tolerance to various functional groups. wikipedia.org For instance, the coupling of 3-iodo-1-benzyl-1H-indole-2-carbonitrile with organotin reagents has been successfully demonstrated, yielding the corresponding C3-substituted indoles in moderate yields. nih.gov This suggests that this compound would be a viable substrate for similar transformations at the C2 position.

The Heck reaction involves the coupling of an alkene with an aryl or vinyl halide to form a substituted alkene. researchgate.net This reaction provides a direct method for the alkenylation of the indole C2-position. While specific data for this compound is limited, the Heck reaction has been successfully applied to various iodo-indoles, including the coupling of 3-iodo-1-benzyl-1H-indole-2-carbonitrile with different olefins, affording the corresponding C3-alkenylated indoles in excellent yields. nih.gov

Below is a representative table illustrating the conditions and outcomes for palladium-catalyzed cross-coupling reactions on a closely related iodo-indole substrate, which can be considered analogous to the reactivity of this compound.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on a 3-Iodo-1-benzyl-1H-indole-2-carbonitrile Substrate

| Coupling Reaction | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N | DMF | Room Temp | 85 |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 92 |

| Stille | Tributyl(phenyl)stannane | Pd(MeCN)₂Cl₂ | - | DMF | 40 | 40 |

| Heck | Styrene | Pd(OAc)₂ | KOAc | DMF | 80 | 92 |

Data is based on analogous reactions with 3-iodo-1-benzyl-1H-indole-2-carbonitrile and serves as a predictive model for the reactivity of this compound. nih.gov

Nickel-Catalyzed Cross-Coupling Approaches

Nickel catalysts have emerged as a cost-effective and efficient alternative to palladium for various cross-coupling reactions. rsc.org Nickel-catalyzed Sonogashira couplings, for instance, have been developed and show promise for the synthesis of alkynyl-substituted aromatic compounds. rsc.org While specific applications of nickel catalysis for the cross-coupling of this compound are not widely reported, the general success of nickel catalysts in coupling aryl halides suggests their potential utility in this context.

Other Transition Metal-Catalyzed Transformations (e.g., Cobalt-catalyzed C2-alkynylation)

Beyond palladium and nickel, other transition metals can catalyze unique transformations of the indole core. For example, cobalt has been shown to catalyze the C2-selective C-H alkynylation of indoles using hypervalent iodine-alkyne reagents. While this particular reaction proceeds via C-H activation rather than coupling with an iodo-precursor, it highlights the potential of cobalt catalysts to effect functionalization at the C2 position of the indole ring.

Nucleophilic Substitutions and Additions Involving the Indole Moiety

The electron-withdrawing nature of the phenylsulfonyl group deactivates the indole ring towards electrophilic attack and, conversely, makes it more susceptible to nucleophilic attack. This altered reactivity profile opens up avenues for transformations that are not typical for unsubstituted indoles.

Organocuprate Additions to Electron-Deficient Indoles

Organocuprates are soft nucleophiles that can undergo conjugate addition to electron-deficient alkenes. chem-station.comwikipedia.org In the context of N-sulfonylindoles, which can be considered electron-deficient systems, organocuprates can add to the indole core. While the direct addition to this compound is not explicitly detailed, studies on the closely related 1,2-bis(phenylsulfonyl)-1H-indole demonstrate that organocuprates can effect a C-H substitution at the C3-position through an addition-elimination mechanism. This reactivity underscores the electron-deficient nature of the N-phenylsulfonylindole system and its susceptibility to nucleophilic attack by organocuprates.

Amination Reactions and Their Scope

The introduction of a nitrogen-containing functional group at the C2-position of the indole ring can be achieved through amination reactions. Copper-catalyzed amination of aryl iodides provides a viable route for the formation of C-N bonds. organic-chemistry.org This methodology has been shown to be effective for a range of aryl iodides and amines under mild conditions. organic-chemistry.org While specific examples with this compound are not extensively documented, the general applicability of this method to aryl iodides suggests its potential for the C2-amination of this indole derivative.

Radical Reactions and Their Application in Indole Synthesis

While the primary utility of this compound lies in polar, transition-metal-catalyzed reactions, its potential in radical chemistry is also noteworthy. The carbon-iodine bond at the C2 position can undergo homolytic cleavage under radical conditions to generate an indol-2-yl radical. This reactive intermediate can then participate in various bond-forming reactions, expanding the synthetic utility of the parent compound.

A notable application of this radical reactivity is in the synthesis of C2/C3-difunctionalized indoles. For instance, a palladium(II)/copper(I) co-catalyzed dual C-H functionalization strategy has been developed. nih.gov In this process, copper(I) reduces an arylsulfonyl reagent to generate an arylsulfonyl radical. nih.gov This radical then reacts with palladium(II) to form an electrophilic Ar-Pd(III) intermediate, which regioselectively arylates the indole at the C2 position. This is followed by a copper(II)-mediated C-H functionalization at the C3 position to yield the final difunctionalized product. nih.gov This synergistic approach highlights how radical generation from a sulfonyl reagent can be coupled with transition metal catalysis to achieve complex indole functionalization. nih.gov

Functionalization at Other Indole Positions Influenced by C2-Iodo and N1-Phenylsulfonyl Groups

The C2-iodo and N1-phenylsulfonyl groups exert a strong directing influence on the functionalization of other positions within the indole ring. This allows for regioselective transformations that might otherwise be difficult to achieve.

With the C2 position blocked by the iodo substituent, electrophilic substitution reactions and transition metal-catalyzed cross-coupling reactions are often directed to the C3 position. The electron-withdrawing nature of the N-phenylsulfonyl group enhances the acidity of the C3-H bond, facilitating its deprotonation and subsequent reaction with electrophiles.

The reactivity of 3-iodo-indole derivatives has been extensively studied in various cross-coupling reactions. nih.gov For instance, Sonogashira, Suzuki-Miyaura, Stille, and Heck reactions have been successfully employed to introduce a wide variety of substituents at the C3 position of the indole nucleus. nih.govmdpi.com These reactions typically involve the use of a palladium catalyst and provide access to a diverse range of di-, tri-, and tetra-substituted indole-2-carbonitriles. nih.gov

A transition metal-free method for the C3-alkylation of indoles has also been reported, utilizing a Cs2CO3/Oxone® system. rsc.org This reaction proceeds with a variety of C4–C7 functionalized indoles and is applicable to various hydroxymethyl pyridines and related electron-deficient heterocycles. rsc.org Mechanistic studies suggest a hydrogen autotransfer-type chain process initiated by the oxidation of the alcohol to the corresponding aldehyde. rsc.org

Functionalization of the C4–C7 positions of the indole ring is notoriously challenging due to the lower intrinsic reactivity of these sites. nih.govresearchgate.net However, the strategic placement of directing groups on the indole nitrogen has emerged as a powerful strategy to achieve site-selective C-H activation at these positions. nih.govresearchgate.net While the phenylsulfonyl group itself is not typically the primary directing group for C4-C7 functionalization, its presence is compatible with and can influence the outcomes of reactions directed by other groups.

Recent advances have demonstrated that the installation of specific directing groups at the N1 or C3 position can facilitate the functionalization of the C4, C5, C6, and C7 positions. nih.govresearchgate.net For example, an N-P(O)tBu2 group can direct C7 and C6 arylation using palladium and copper catalysts, respectively. nih.govresearchgate.net Furthermore, a pivaloyl group at the C3 position can direct arylation to the C5 and C4 positions. nih.govresearchgate.net Transition metal-free strategies, such as chelation-assisted aromatic C-H borylation using BBr3, have also been developed, where a pivaloyl group at the N1 or C3 position can selectively deliver the boron species to the C7 or C4 positions. nih.govresearchgate.net

Although direct C4-C7 functionalization of this compound itself is not extensively documented, the principles established with other directing groups suggest that such transformations are plausible. The electronic and steric properties of the N-phenylsulfonyl group would undoubtedly play a role in the regioselectivity and efficiency of these reactions.

Transformations Involving Cleavage or Modification of the Phenylsulfonyl Protecting Group

The N-phenylsulfonyl group is a robust protecting group, but it can be cleaved under specific conditions to liberate the free indole NH. This deprotection step is often crucial in the final stages of a synthetic sequence.

Common methods for the cleavage of the N-phenylsulfonyl group involve basic hydrolysis or reductive conditions. For instance, treatment with strong bases like sodium hydroxide (B78521) or potassium hydroxide in a suitable solvent can effect the removal of the sulfonyl group. Reductive cleavage can be achieved using reagents such as magnesium in methanol (B129727) or sodium amalgam.

The choice of deprotection method depends on the other functional groups present in the molecule. It is essential to select conditions that will not affect other sensitive parts of the indole derivative. The successful cleavage of the N-phenylsulfonyl group from various indole derivatives has been widely reported in the literature, demonstrating its utility as a removable activating and protecting group.

Role of 2 Iodo 1 Phenylsulfonyl 1h Indole As a Versatile Synthetic Building Block

Construction of Poly-Substituted and Complex Indole (B1671886) Derivatives

The strategic placement of the iodine atom on the indole ring of 2-iodo-1-(phenylsulfonyl)-1H-indole makes it a prime substrate for various cross-coupling reactions. These reactions allow for the introduction of a diverse range of substituents at the C2 position, leading to the formation of poly-substituted and complex indole derivatives.

The phenylsulfonyl group plays a crucial role in these transformations. It serves as an effective protecting group for the indole nitrogen, preventing unwanted side reactions. More importantly, it acts as an electron-withdrawing group, which activates the C2 position towards nucleophilic attack and facilitates oxidative addition in metal-catalyzed coupling reactions.

Researchers have successfully employed palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, Heck, and Stille reactions, to introduce aryl, alkynyl, vinyl, and alkyl groups at the C2 position of the indole scaffold. nih.gov For instance, Sonogashira coupling with terminal alkynes provides a straightforward route to 2-alkynylindoles, which are valuable intermediates for further transformations. nih.gov Similarly, Suzuki-Miyaura coupling with boronic acids or their esters enables the synthesis of 2-arylindoles, a common motif in many biologically active compounds. nih.gov

The ability to introduce a wide variety of substituents at the C2 position, and potentially other positions through subsequent functionalization, highlights the power of this compound as a scaffold for creating molecular diversity. This approach has been instrumental in the development of libraries of indole derivatives for drug discovery and materials science applications. nih.govklinger-lab.de

Synthesis of Fused Heterocyclic Ring Systems and Annulated Indole Scaffolds

Beyond the synthesis of simple substituted indoles, this compound serves as a key starting material for the construction of more complex, fused heterocyclic ring systems. These annulated indole scaffolds are prevalent in numerous natural products and possess a wide range of biological activities.

One notable application is in the synthesis of indolizines . Indolizines are nitrogen-containing heterocyclic compounds with a characteristic 10π-electron system. researchgate.net Tandem reactions involving electrophilic indoles, such as this compound derivatives, can lead to the formation of indolizine (B1195054) structures. acs.org For example, a 1,3-dipolar cycloaddition reaction between a pyridinium (B92312) ylide and an alkyne derived from the indole precursor can furnish the indolizine core. acs.org

Another important class of fused systems accessible from this building block is pyrazino[2,3-b]indoles . These compounds can be synthesized through the reaction of indole-2,3-dione derivatives, which can be prepared from this compound, with ethylenediamines. scispace.com The initial reaction forms dihydropyrazinones, which can then be dehydrogenated and deprotected to yield the desired 5H-pyrazino[2,3-b]indoles. scispace.com These scaffolds are of interest due to their potential biological activities. nih.govresearchgate.net

Furthermore, the reactivity of the C2-iodo and N-sulfonyl groups can be harnessed to construct other fused systems, such as indole-fused oxepines and azepines, through intramolecular cyclization strategies. nih.gov The versatility of this starting material allows for the creation of a diverse range of annulated indole skeletons, expanding the chemical space for the discovery of new therapeutic agents.

Precursor for the Derivatization and Synthesis of Natural Product Analogs

The indole nucleus is a fundamental structural motif found in a vast number of natural products with significant biological activities, including alkaloids and marine natural products. nih.govmdpi.com this compound provides a convenient entry point for the synthesis and derivatization of these complex molecules and their analogs.

The ability to introduce various functional groups at the C2 position allows for the systematic modification of a natural product's core structure, enabling structure-activity relationship (SAR) studies. This is crucial for optimizing the potency and selectivity of a lead compound.

For example, the title compound can be used to synthesize precursors for natural products like bouchardatine, an alkaloid from the rutaecarpine (B1680285) family. nih.govresearchgate.net By utilizing the reactivity of the C2-iodo group, chemists can build up the necessary carbon skeleton and introduce the required functional groups to arrive at the target natural product or its analogs.

The synthesis of analogs of natural products is a powerful strategy in drug discovery. By modifying the structure of a known bioactive natural product, it is often possible to improve its pharmacological properties, such as its efficacy, metabolic stability, and bioavailability. The use of this compound as a starting material greatly facilitates this process, providing a reliable and flexible platform for the generation of novel and potentially more effective therapeutic agents.

Advanced Characterization Methodologies and Structural Analysis of 2 Iodo 1 Phenylsulfonyl 1h Indole Derivatives

X-ray Crystallography for Molecular Conformation and Crystal Packing Analysis

X-ray crystallography stands as the definitive method for determining the precise atomic arrangement within a crystalline solid. For derivatives of 2-iodo-1-(phenylsulfonyl)-1H-indole, this technique offers unparalleled insights into their molecular conformation and the supramolecular structures formed through various intermolecular interactions.

Analysis of Dihedral Angles, Bond Lengths, and Geometries

The analysis of crystal structures of N-phenylsulfonylindole derivatives reveals consistent and noteworthy geometrical features. A prominent characteristic is the relative orientation of the phenylsulfonyl group with respect to the indole (B1671886) ring system. In the case of the related compound, 1-(phenylsulfonyl)-1H-indole-2-carbaldehyde, the phenyl ring of the phenylsulfonyl motif is significantly twisted out of the plane of the indole ring, subtending a dihedral angle of 76.24 (7)°. nih.gov This near-orthogonal arrangement is a common feature in this family of compounds. For instance, in 2-benzyl-1-(phenylsulfonyl)-2-(phenylsulfonylmethyl)-1H-indole, the N-bound phenylsulfonyl ring forms a dihedral angle of 78.69 (13)° with the indole moiety. nih.gov This orientation minimizes steric hindrance between the two bulky groups.

The geometry around the sulfur atom in the phenylsulfonyl group consistently displays a distorted tetrahedral arrangement. In 1-(phenylsulfonyl)-1H-indole-2-carbaldehyde, the O=S=O and N-S-C bond angles are indicative of this geometry. nih.gov Furthermore, the nitrogen atom of the indole ring in this derivative shows a slight pyramidalization, with a bond angle sum of 350.0°, deviating from the ideal 360° for a purely sp²-hybridized atom. nih.gov In the crystal structure of 2,3-diiodo-1-(phenylsulfonyl)-1H-indole, the two iodine atoms are observed to lie essentially in the plane of the indole ring. nih.gov

Interactive Table: Selected Bond and Torsion Angles for 1-(phenylsulfonyl)-1H-indole-2-carbaldehyde

| Atoms | Angle (°) |

|---|---|

| O3—S1—O2 | 120.63 (10) |

| N1—S1—C15 | 104.80 (8) |

Investigation of Intermolecular Interactions and Supramolecular Assembly (e.g., C-H⋯O, C-H⋯π, π-π stacking)

The crystal packing of N-phenylsulfonylindole derivatives is stabilized by a variety of weak intermolecular interactions, which collectively dictate the formation of a three-dimensional supramolecular architecture. Hydrogen bonds of the C-H⋯O type are frequently observed, where a hydrogen atom attached to a carbon atom interacts with an oxygen atom of the sulfonyl group of an adjacent molecule. nih.govnih.gov

Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. mdpi.com This method partitions the crystal space into regions where the electron density of a pro-molecule dominates that of the pro-crystal, generating a unique surface for each molecule. mdpi.com The surface is colored according to various properties, such as the normalized contact distance (d_norm), which highlights regions of significant intermolecular contact. rsc.org

Advanced Spectroscopic Techniques for Structural Elucidation and Confirmation

In conjunction with X-ray crystallography, advanced spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound and its derivatives in various physical states.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the unambiguous assignment of the molecular skeleton.

In the ¹H NMR spectrum of a typical 1-(phenylsulfonyl)indole (B187392) derivative, the protons of the indole ring and the phenylsulfonyl group resonate in distinct regions. The chemical shifts and coupling constants of the indole protons provide information about the substitution pattern. For instance, in related indole compounds, the indole NH proton, when present, typically appears as a broad singlet at a downfield chemical shift. rsc.org The protons on the phenylsulfonyl group usually appear as a set of multiplets in the aromatic region of the spectrum. rsc.org

Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are instrumental in establishing the connectivity between different parts of the molecule. A study on [¹⁵N]indole demonstrated the power of these techniques in assigning the ¹H and ¹³C signals and determining the ¹H-¹⁵N and ¹³C-¹⁵N coupling constants, which provides valuable structural information. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain insights into its structure through the analysis of its fragmentation pattern. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the molecular formula. rsc.org

The electron ionization (EI) mass spectrum of a molecule like this compound would be expected to show a prominent molecular ion peak. The fragmentation pattern would likely involve the cleavage of the N-S bond, leading to the formation of ions corresponding to the phenylsulfonyl group and the 2-iodo-1H-indole moiety. The isotopic pattern of the molecular ion would be characteristic of a compound containing one iodine atom and one sulfur atom. The mass spectrum of the related compound 2-phenyl-1H-indole shows a strong molecular ion peak, which is also the base peak, indicating the stability of the aromatic system. nist.govnist.gov

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy stands as a fundamental analytical technique for the characterization of this compound and its derivatives. This method is instrumental in identifying key functional groups and providing insights into the vibrational modes of the molecular structure. The IR spectrum, which measures the absorption of infrared radiation by a molecule as a function of frequency, reveals a unique pattern of absorption bands corresponding to the specific vibrational transitions of the bonds within the molecule.

The analysis of the IR spectrum of this compound is a process of assigning these absorption bands to the various functional groups present in its structure. The primary regions of interest include the vibrations associated with the phenylsulfonyl group, the indole ring system, and the carbon-iodine bond.

Detailed Research Findings:

The key functional groups and their expected vibrational frequencies are detailed as follows:

Phenylsulfonyl Group (SO₂): This group is characterized by two distinct and strong absorption bands corresponding to its symmetric and asymmetric stretching vibrations. In related sulfonated compounds, the asymmetric S=O stretching vibration is typically observed in the range of 1385-1344 cm⁻¹, while the symmetric stretching vibration appears in the 1185-1169 cm⁻¹ region. rsc.org These strong absorptions are a clear indicator of the presence of the phenylsulfonyl moiety attached to the indole nitrogen.

Indole Ring System: The indole nucleus exhibits several characteristic vibrations. The aromatic C-H stretching vibrations of both the benzene (B151609) and pyrrole (B145914) rings are expected to appear above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings typically give rise to a series of medium to weak bands in the 1610-1450 cm⁻¹ region. For instance, in various 1-(phenylsulfonyl)-1H-indole derivatives, bands have been observed around 1580-1520 cm⁻¹ and 1447 cm⁻¹. rsc.org The C-N stretching vibration within the indole ring is generally found in the 1300-1200 cm⁻¹ range.

The table below summarizes the expected characteristic IR absorption bands for this compound based on data from analogous compounds.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity | Reference |

| Asymmetric S=O Stretch | Phenylsulfonyl (SO₂) | 1385 - 1344 | Strong | rsc.org |

| Symmetric S=O Stretch | Phenylsulfonyl (SO₂) | 1185 - 1169 | Strong | rsc.org |

| Aromatic C=C Stretch | Indole & Phenyl Rings | 1610 - 1450 | Medium-Weak | rsc.org |

| Aromatic C-H Stretch | Indole & Phenyl Rings | > 3000 | Medium | |

| C-N Stretch | Indole Ring | 1300 - 1200 | Medium | |

| C-I Stretch | Iodo Group | 600 - 500 | Weak |

The comprehensive analysis of the IR spectrum, by assigning these characteristic bands, allows for the unequivocal confirmation of the molecular structure of this compound. The precise positions of these bands can provide subtle information about the electronic effects of the substituents on the indole ring.

Future Directions and Challenges in 2 Iodo 1 Phenylsulfonyl 1h Indole Research

Development of More Sustainable and Green Synthetic Routes

The increasing emphasis on environmentally benign chemical processes necessitates the development of greener synthetic protocols for 2-iodo-1-(phenylsulfonyl)-1H-indole and its derivatives. Traditional methods for the synthesis of functionalized indoles often rely on harsh reaction conditions and hazardous reagents. rug.nl Future endeavors will likely focus on the adoption of green chemistry principles to mitigate the environmental impact.

Key areas of development include:

Alternative Energy Sources: Microwave-assisted organic synthesis has emerged as a rapid and efficient method for preparing indole (B1671886) derivatives. tandfonline.com The application of microwave irradiation could significantly reduce reaction times and improve yields in the synthesis and functionalization of this compound.

Benign Catalytic Systems: The use of earth-abundant and non-toxic metal catalysts, such as iron, is a promising strategy for developing sustainable C-H alkylation of indoles. rsc.org Exploring iron-catalyzed cross-coupling reactions of this compound would be a significant step forward.

Greener Reaction Media: The replacement of volatile organic solvents with greener alternatives like water or bio-based solvents such as 2-MeTHF is crucial. rsc.orgbeilstein-journals.org Research into performing reactions of this compound in these solvents will be a key focus.

Atom-Economical Reactions: Multicomponent reactions (MCRs) offer a powerful tool for the one-pot synthesis of complex molecules from simple starting materials, thereby increasing atom economy and reducing waste. rug.nlacs.org Designing MCRs that incorporate this compound as a building block would be a highly valuable pursuit.

A comparative overview of traditional versus potential green synthetic approaches is presented in Table 1.

Table 1: Comparison of Synthetic Approaches for Functionalized Indoles

| Feature | Traditional Methods | Green and Sustainable Approaches |

|---|---|---|

| Catalysts | Often rely on precious metals (e.g., Palladium). | Employ earth-abundant metals (e.g., Iron) or organocatalysts. rsc.orgbeilstein-journals.org |

| Solvents | Typically use volatile and hazardous organic solvents. | Utilize water, bio-based solvents, or solvent-free conditions. rsc.orgbeilstein-journals.org |

| Energy Input | Often require high temperatures and long reaction times. | Can utilize alternative energy sources like microwave irradiation for faster reactions. tandfonline.com |

| Reaction Design | Often involve multi-step syntheses with intermediate purification. | Focus on one-pot reactions and multicomponent strategies to improve efficiency. rug.nlacs.org |

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The phenylsulfonyl group at the N-1 position and the iodine at the C-2 position render the indole core of this compound electron-deficient, opening up possibilities for unconventional reactivity. While electrophilic substitution is characteristic of electron-rich indoles, this derivative is amenable to nucleophilic attack.

Future research should aim to:

Exploit Nucleophilic Substitution: The reaction of 1,2-bis(phenylsulfonyl)-1H-indole with organocuprates has demonstrated the feasibility of nucleophilic substitution at the C-3 position. arkat-usa.org A systematic investigation into the reaction of this compound with a broader range of nucleophiles is warranted to expand its synthetic utility.

Investigate Unconventional Cross-Coupling Reactions: The iodine atom at the C-2 position is a prime handle for various cross-coupling reactions. While standard palladium-catalyzed reactions are well-established for iodoindoles, exploring novel transformations is a key research direction. nih.govorganic-chemistry.org This includes the development of methods for directed halogen atom transfer (DIXAT), which could enable chemoselective activation of aryl bromides in the presence of the more reactive aryl iodide, a feat not achievable with conventional methods. acs.orgacs.org

Cascade Reactions: Designing cascade reactions that involve the initial functionalization at the C-2 position followed by a subsequent transformation at another position of the indole ring or the phenylsulfonyl group would lead to the rapid construction of complex polycyclic systems. rsc.org

Table 2: Potential Novel Transformations of this compound

| Reaction Type | Description | Potential Outcome |

|---|---|---|

| Nucleophilic Aromatic Substitution | Reaction with various nucleophiles at the C-3 position. | Access to 3-substituted 2-sulfonylindoles. arkat-usa.org |

| Directed Halogen Atom Transfer (DIXAT) | Chemoselective activation of other aryl halides in the presence of the iodoindole. | Controlled generation of aryl radicals for remote C-H functionalization. acs.orgacs.org |

| Cascade Annulation | A sequence of reactions leading to the formation of new rings fused to the indole core. | Synthesis of complex, polycyclic indole derivatives. rsc.org |

Integration of this compound Chemistry into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis offer significant advantages over traditional batch processes, including enhanced safety, improved reproducibility, and the potential for high-throughput screening and optimization. nih.govnih.gov The integration of this compound chemistry into these platforms is a critical step towards its industrial application and the rapid discovery of new bioactive molecules.

Future directions in this area include:

Development of Continuous Flow Processes: Designing and optimizing continuous flow setups for the synthesis and functionalization of this compound will enable safer and more efficient production. mdpi.comresearchgate.net This is particularly important for reactions that are highly exothermic or involve hazardous reagents.

Automated Synthesis of Compound Libraries: Utilizing automated synthesis platforms to generate libraries of derivatives from this compound will accelerate the drug discovery process. nih.gov This would involve the sequential coupling of various building blocks to the indole scaffold.

In-line Analysis and Optimization: The integration of in-line analytical techniques, such as FTIR and HPLC, will allow for real-time monitoring and optimization of reaction conditions in a flow setup. uc.pt

Rational Design and Synthesis of Next-Generation Indole Scaffolds with Tunable Reactivity

The this compound scaffold provides a unique starting point for the rational design of novel indole derivatives with tailored electronic and steric properties. The phenylsulfonyl group can be modified or replaced, and the iodine atom serves as a versatile handle for introducing a wide range of functional groups.

Key research objectives in this domain are:

Modulation of the Sulfonyl Group: The synthesis of analogues with different sulfonyl groups (e.g., isitylsulfonyl) has been shown to influence reactivity. arkat-usa.org A systematic study of the effect of various sulfonyl groups on the reactivity of the indole core will enable fine-tuning of its properties.

Design of Privileged Scaffolds: The indole nucleus is a privileged scaffold in medicinal chemistry. organic-chemistry.orgnih.gov By strategically functionalizing this compound, it is possible to design and synthesize new classes of compounds with potential therapeutic applications. nih.govnih.govbenthamscience.com

Synthesis of Multifunctionalized Indoles: The development of synthetic routes to introduce multiple functional groups onto the indole ring in a controlled manner is a significant challenge. nih.govacs.org The use of this compound as a precursor can facilitate the synthesis of such highly functionalized derivatives. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1,2-Bis(phenylsulfonyl)-1H-indole |

| 2-MeTHF (2-Methyltetrahydrofuran) |

| 1-(Isitylsulfonyl)-2-(phenylsulfonyl)-1H-indole |

| 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and characterization methods for 2-Iodo-1-(phenylsulfonyl)-1H-indole?

- Methodology : The compound can be synthesized via a three-component cascade reaction involving 1-(phenylsulfonyl)-1H-indole, iodomethane, and a catalyst. Key steps include sulfonylation at the indole nitrogen, followed by iodination at the C2 position. Reaction optimization often involves temperature control (e.g., 0–25°C in THF) and stoichiometric ratios of reagents. Characterization relies on and NMR to confirm regioselectivity, with distinct chemical shifts observed for the sulfonyl group (δ ~7.5–8.0 ppm for aromatic protons) and iodomethyl moiety (δ ~4.5–5.0 ppm) .

Q. Which purification techniques are effective for isolating this compound?

- Methodology : Column chromatography using silica gel with a gradient of ethyl acetate/hexane (10–30%) is commonly employed. Crystallization from ethanol or dichloromethane/hexane mixtures improves purity (>95%). Monitoring via TLC (Rf ~0.4 in 20% ethyl acetate/hexane) ensures proper fraction collection. Recrystallization may be necessary to remove residual unreacted iodinating agents .

Advanced Research Questions

Q. How can discrepancies between theoretical and experimental spectroscopic data be resolved?

- Methodology : Contradictions in NMR or mass spectrometry data often arise from unexpected tautomerization or solvent effects. For example, anomalous NMR signals may result from residual DMSO-d interacting with the sulfonyl group. To resolve this:

Acquire 2D NMR (e.g., HSQC, HMBC) to confirm connectivity.

Compare with computational predictions (DFT calculations) for chemical shifts.

Validate crystallographic data using SHELXL refinement to cross-check bond lengths and angles .

Q. What strategies improve regioselectivity during functionalization of the indole ring?

- Methodology :

- Electronic Effects : The electron-withdrawing sulfonyl group directs electrophilic substitution to the C3 position. For iodination, use N-iodosuccinimide (NIS) in acetic acid to enhance C2 selectivity.

- Steric Control : Bulky directing groups (e.g., phenylsulfonyl) block undesired positions. Kinetic studies (monitored via in situ IR) can identify optimal reaction times to minimize byproducts.

- Catalytic Systems : Palladium catalysts with bidentate ligands (e.g., dppe) improve yields in cross-coupling reactions for further derivatization .

Q. How can computational modeling predict reactivity in sulfonylated indole derivatives?

- Methodology :

Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites.

Simulate transition states for iodination or alkylation using Gaussian or ORCA software.

Validate with experimental X-ray crystallography data (e.g., bond distances in 3-Iodo-2-methyl-1-phenylsulfonyl-1H-indole: C–I bond ~2.09 Å) .

Data Analysis and Validation

Q. What are best practices for validating crystallographic data of iodinated indole derivatives?

- Methodology :

- Use SHELX programs for structure solution and refinement. Check R-factor convergence (<5%) and ADPs for anomalous scattering from iodine.

- Cross-validate with PLATON to detect twinning or disorder. For high-resolution data (<0.8 Å), employ Hirshfeld surface analysis to assess intermolecular interactions .

Q. How should researchers address low yields in multi-step syntheses?

- Methodology :

- Step Tracking : Isolate and characterize intermediates (e.g., 1-(phenylsulfonyl)-1H-indole) via LC-MS to identify bottlenecks.

- Reagent Purity : Ensure iodinating agents (e.g., I, NIS) are freshly sublimed to avoid moisture-induced decomposition.

- Scale-Up Adjustments : Optimize stirring efficiency and solvent volume ratios to maintain reaction homogeneity .

Safety and Handling

Q. What safety protocols are critical when handling iodinated sulfonamide compounds?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.